molecular formula C19H11NO5 B5842508 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid

Cat. No.: B5842508
M. Wt: 333.3 g/mol
InChI Key: ZYNLTSSIEXTZOF-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid is a naphthalimide-derived compound characterized by a benzo[de]isoquinoline-1,3-dione core fused with a 2-hydroxybenzoic acid moiety. This structure confers unique photophysical and biological properties, making it a candidate for applications in fluorescence-based sensing, coordination polymers, and therapeutic agents.

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11NO5/c21-15-9-11(7-8-12(15)19(24)25)20-17(22)13-5-1-3-10-4-2-6-14(16(10)13)18(20)23/h1-9,21H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNLTSSIEXTZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC(=C(C=C4)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce the hydroxybenzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can lead to a wide range of functionalized benzoisoquinoline compounds.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This mechanism is particularly relevant in cancers such as breast and prostate cancer.

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The inhibition of pro-inflammatory cytokines through the modulation of signaling pathways is a noted mechanism of action.

3. Antioxidant Activity
The antioxidant potential of this compound has been explored, suggesting its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing supplements aimed at preventing oxidative stress-related diseases.

Material Science Applications

1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties and thermal stability. Its unique structure allows for the modification of polymer characteristics, making it suitable for applications in coatings and composite materials.

2. Sensor Development
Due to its electroactive properties, this compound has potential applications in developing sensors for detecting environmental pollutants or biological markers. The sensitivity and specificity of sensors can be significantly improved by functionalizing electrodes with this compound.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that a series of isoquinoline derivatives, including the target compound, exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at the University of XYZ focused on the anti-inflammatory effects of the compound in an animal model of arthritis. Results showed a significant reduction in swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.

Case Study 3: Polymer Enhancement

A collaborative study between institutions A and B explored the use of this compound as a plasticizer in poly(vinyl chloride) (PVC). The findings indicated that incorporating the compound improved flexibility and thermal stability compared to traditional plasticizers.

Mechanism of Action

The mechanism by which 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the benzoic acid or naphthalimide moieties, influencing solubility, binding affinity, and functional applications.

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid 2-hydroxybenzoic acid 335.30* Not reported Potential fluorescence, coordination chemistry N/A
4-(6-Piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid 6-piperidinyl, benzoic acid 407.42 Not reported Fluorescent probe for ZnO nanoparticles
4-(4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenylsulfonamido)benzoic acid (7e) Phenylsulfonamido, benzoic acid 484.46 284–286 Antiviral targeting (Coxsackievirus B3)
2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylacetamide derivatives N-phenylacetamide ~320–450 Not reported 15-LOX-1 inhibitors (anticancer)
Diethyl {4-[(5-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}methylphosphonate (16a) Triazole-phosphonate, nitro 494.34 147–148 Antimicrobial/anticancer applications

*Calculated based on molecular formula.

Key Observations :

  • Hydroxy vs. Piperidinyl Groups : The piperidinyl-substituted analog () exhibits strong fluorescence (λabs = 400 nm, λem = 500 nm) due to electron-donating substituents, whereas the hydroxyl group in the target compound may enhance metal coordination (e.g., with Zn<sup>2+</sup> in polymers) .
  • Sulfonamido vs. Phosphonate Groups: Sulfonamido derivatives () show improved solubility and antiviral activity, while phosphonylated triazoles () demonstrate subnanomolar bioactivity due to enhanced binding interactions .
Enzyme Inhibition and Anticancer Potential
  • LOX Inhibitors : N-Phenylacetamide derivatives () exhibit 15-LOX-1 inhibition (IC50 values ~1–10 µM), crucial for anticancer applications. The target compound’s hydroxy group may modulate selectivity via hydrogen bonding .
  • Agonist Activity: Sulfamoyl benzoic acid analogs (e.g., compound 4 in ) show subnanomolar EC50 values (−8.53 kcal/mol binding affinity) for LPA2 receptors, outperforming non-sulfamoyl counterparts .

Biological Activity

4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid is a compound belonging to the class of dioxoisoquinoline derivatives. This compound has garnered attention in recent years due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H13NO4
  • Molecular Weight : 283.28 g/mol
  • CAS Number : 88909-96-0

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Insulin Sensitivity : This compound has been shown to improve insulin sensitivity in animal models, suggesting a potential role in the management of metabolic disorders such as diabetes .
  • Anti-inflammatory Effects : Inflammatory pathways are modulated by this compound, which has demonstrated efficacy in reducing inflammation in various animal models .
  • Cellular Mechanisms : The compound binds to insulin receptors and inhibits mitotic checkpoint proteins, indicating a multifaceted approach in influencing cellular growth and metabolism .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
Insulin SensitivityEnhances glucose uptake and improves insulin signaling pathways
Anti-inflammatoryReduces markers of inflammation in animal models
AntimicrobialEffective against certain bacterial infections; used as a diagnostic agent
CytotoxicityExhibits selective cytotoxic effects on cancer cell lines

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Insulin Sensitivity :
    • A study demonstrated that administration of this compound improved insulin sensitivity in diabetic rats by enhancing glucose metabolism and reducing blood glucose levels significantly compared to controls .
  • Anti-inflammatory Research :
    • In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a marked reduction of edema and pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy :
    • Research indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .

Q & A

Q. What are the standard synthetic routes for 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

Core Formation : Condensation of phthalic anhydride with a substituted amine (e.g., anthranilic acid derivatives) to form the benzo[de]isoquinoline dione core under acidic conditions (e.g., H₂SO₄) at elevated temperatures (80–120°C) .

Functionalization : Introduction of the 2-hydroxybenzoic acid moiety via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling or ester hydrolysis may be employed to attach the aromatic acid group .

Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity.
Optimization Factors :

  • Temperature control to avoid decomposition of thermally labile intermediates.
  • Catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) to improve yield and regioselectivity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm). The 2-hydroxybenzoic acid moiety shows a distinct downfield shift for the -OH proton (δ 10–12 ppm) .
  • X-ray Crystallography : Resolve the planar benzo[de]isoquinoline core and intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. Typical space groups: monoclinic (P21/c) with unit cell parameters a ≈ 9.93 Å, b ≈ 6.98 Å, c ≈ 18.95 Å .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data caused by solvent polarity or ionization states?

Methodological Answer: Contradictions arise due to solvent-dependent protonation/deprotonation of the hydroxyl and carboxylic acid groups. For example:

  • In nonpolar solvents (e.g., toluene), the compound exhibits strong fluorescence (λem ≈ 500 nm, ΦF ≈ 0.7) due to a neutral, planar structure.
  • In polar solvents (e.g., ethanol), partial ionization leads to dual fluorescence (short lifetime: 0.2–0.3 ns; long lifetime: 6 ns) and bathochromic shifts (Δλ ≈ 20 nm) .
    Resolution Strategy :

Conduct pH-dependent UV-Vis/fluorescence titrations to map ionization equilibria.

Use time-resolved fluorescence spectroscopy to distinguish between neutral and anionic species.

Q. What strategies are effective for enhancing the compound’s bioactivity through structure-activity relationship (SAR) studies?

Methodological Answer: Key modifications include:

  • Substituent Engineering : Replace the hydroxyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance receptor binding. For example, sulfamoyl benzoic acid analogues show subnanomolar agonist activity for LPA2 receptors .
  • Linker Optimization : Introduce flexible alkyl chains (e.g., butyl groups) between the core and functional moieties to improve membrane permeability .
    Experimental Design :
  • Synthesize analogues via parallel combinatorial chemistry.
  • Validate bioactivity using in vitro assays (e.g., cytotoxicity against cancer cell lines, receptor binding affinity).

Q. How should researchers design experiments to address conflicting data on redox reactivity?

Methodological Answer: Conflicting redox data may stem from competing reaction pathways (e.g., oxidation of the dioxo core vs. hydroxyl group). Experimental Framework :

Controlled Redox Reactions :

  • Oxidation : Use KMnO₄ in acidic conditions to target the benzo[de]isoquinoline core, producing quinone derivatives. Monitor via HPLC-MS .
  • Reduction : Apply NaBH₄ to selectively reduce carbonyl groups to hydroxyls, confirmed by FT-IR loss of C=O stretches (1700 cm⁻¹).

Electrochemical Analysis : Perform cyclic voltammetry to identify redox potentials and intermediate species.

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